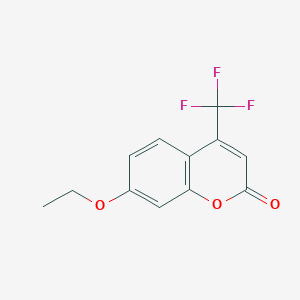

7-Etoxi-4-(trifluorometil)cumarina

Descripción general

Descripción

Synthesis Analysis 7-Ethoxy-4-trifluoromethylcoumarin (ETFMC) is a compound that has been synthesized for various applications, including its use in the study of cytochrome P450-mediated metabolism. One method involves the incubation of ETFMC with human hepatic microsomes to produce a highly fluorescent metabolite, 7-hydroxy-4-trifluoromethylcoumarin (HTFMC), which can be analyzed by reversed-phase HPLC with fluorescence detection (Morse & Lu, 1998). Synthesis and antibacterial activity of derivatives have also been explored, showing that certain substitutions on the 4-position of the coumarin ring system can enhance antibacterial properties (Nagesam, Raju, & Raju, 1988).

Molecular Structure Analysis The solid state structure of related coumarin derivatives has been analyzed using X-ray diffraction and 13C CP/MAS NMR methods, providing insight into the molecular arrangements and interactions within the crystal lattice (Trykowska et al., 2009).

Chemical Reactions and Properties ETFMC serves as a substrate for various enzymes of the cytochrome P450 superfamily, where its O-deethylation is a method for monitoring the activity of cytochrome P450. This process results in the formation of HTFMC, a fluorescent product that can be assayed directly in the reaction medium, offering a highly sensitive tool for the assay of cytochrome P450 enzyme activity (Buters, Schiller, & Chou, 1993).

Physical Properties Analysis The crystal structure of related compounds, such as 4-ethoxycoumarin, demonstrates a planar conformation, with specific angles and intermolecular hydrogen bonding contributing to the stability and arrangement of molecules in the crystal lattice (Fujii, Mano, & Hirayama, 2005).

Chemical Properties Analysis The synthesis of 4-trifluoromethyl-7-hydroxycoumarin derivatives introduces electron-withdrawing groups, significantly affecting the molecule's geometry and reactivity. X-ray crystallographic investigation confirms the structural details and provides insights into how substituents influence the molecular geometry (Voznyi et al., 1992).

Aplicaciones Científicas De Investigación

Bioquímica: Monitoreo de la actividad del citocromo P450

7-Etoxi-4-(trifluorometil)cumarina: se utiliza ampliamente como sustrato fluorogénico para las enzimas del citocromo P450 (CYP). Tras la O-desetilación por CYPs, se libera un producto fluorescente, lo que permite la cuantificación de la actividad CYP . Esta aplicación es crucial para comprender el metabolismo de los fármacos y los mecanismos de las interacciones farmacológicas dentro del cuerpo humano.

Farmacología: Estudios de metabolismo de fármacos

En la investigación farmacológica, este compuesto sirve como sustrato modelo para estudiar la actividad enzimática de los citocromos P450, que son esenciales para el metabolismo de los fármacos . Los conocimientos obtenidos de estos estudios pueden influir en el diseño de nuevos fármacos y predecir las vías metabólicas en el desarrollo de fármacos.

Ciencia ambiental: Genotoxicidad química

El metabolismo de This compound por los citocromos P450 puede ser indicativo de genotoxicidad química, jugando un papel clave en la toxicología ambiental . Ayuda a evaluar el impacto de los productos químicos en los organismos vivos y el medio ambiente.

Química analítica: Ensayos basados en la fluorescencia

Debido a sus propiedades fluorescentes, este compuesto se emplea en química analítica para desarrollar ensayos sensibles para monitorear las actividades enzimáticas y las reacciones químicas . Su fluorescencia permite el seguimiento no invasivo de los procesos biológicos.

Síntesis orgánica: Intermedio de síntesis

This compound: actúa como intermedio en la síntesis de varios colorantes y compuestos químicos utilizados en OLED y sensores . Su estabilidad y reactividad la convierten en un componente valioso en la química orgánica sintética.

Aplicaciones industriales: Células solares sensibilizadas con colorante (DSSC)

El núcleo deslocalizado de electrones de los derivados de This compound los hace adecuados para su uso como colorantes en DSSC y OLED, contribuyendo al desarrollo de tecnologías de energía renovable .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 7-Ethoxy-4-(trifluoromethyl)coumarin is the Cytochrome P450 enzymes (CYPs) . These enzymes play a crucial role in the metabolism of organic substances and the detoxification of xenobiotics.

Mode of Action

7-Ethoxy-4-(trifluoromethyl)coumarin acts as a fluorogenic substrate for Cytochrome P450 enzymes . Upon O-deethylation by CYPs, it is converted into 7-hydroxy-4-(trifluoromethyl)coumarin (HFC) . This conversion process involves the removal of an ethoxy group (O-deethylation) from the compound .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Cytochrome P450 metabolic pathway . The conversion of 7-Ethoxy-4-(trifluoromethyl)coumarin to HFC by CYPs is a part of this pathway. The downstream effects of this pathway involve the metabolism and detoxification of various substances in the body.

Pharmacokinetics

The compound is soluble in dmf, dmso, and methanol , which suggests that it may have good bioavailability

Result of Action

The result of the action of 7-Ethoxy-4-(trifluoromethyl)coumarin is the production of HFC , which is fluorescent . The fluorescence of HFC can be used to quantify the activity of Cytochrome P450 enzymes . This makes 7-Ethoxy-4-(trifluoromethyl)coumarin a useful tool for monitoring the activity of these enzymes.

Propiedades

IUPAC Name |

7-ethoxy-4-(trifluoromethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O3/c1-2-17-7-3-4-8-9(12(13,14)15)6-11(16)18-10(8)5-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHOIERZAZMHGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151106 | |

| Record name | 7-Ethoxy-4-trifluoromethylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115453-82-2 | |

| Record name | 7-Ethoxy-4-trifluoromethylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115453822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ethoxy-4-trifluoromethylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)

![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B40445.png)